Sodium 17beta-estradiol sulfate

Steroid sulfatase kinetics Prodrug activation Enzyme substrate affinity

Sodium 17beta-estradiol sulfate (CAS 4999-79-5), also designated 17β-estradiol 3-sulfate sodium salt (E2S), is a naturally occurring, endogenous sulfated estrogen conjugate belonging to the sulfated steroid class. It is the sodium salt form of 17β-estradiol 3-sulfate, with molecular formula C₁₈H₂₃NaO₅S and molecular weight 374.43 g/mol, and bears the FDA Unique Ingredient Identifier (UNII) WM8TR56GZ0.

Molecular Formula C₁₈H₂₃NaO₅S
Molecular Weight 374.4 g/mol
CAS No. 4999-79-5
Cat. No. B122066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 17beta-estradiol sulfate
CAS4999-79-5
Synonyms(17β)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen Sulfate) Sodium Salt;  17β-Estradiol Sodium Sulfate
Molecular FormulaC₁₈H₂₃NaO₅S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1
InChIKeyLMJQCTISQYSLPF-CMZLOHJFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 17beta-Estradiol Sulfate (CAS 4999-79-5): Identity, Regulatory Status, and Prodrug Classification


Sodium 17beta-estradiol sulfate (CAS 4999-79-5), also designated 17β-estradiol 3-sulfate sodium salt (E2S), is a naturally occurring, endogenous sulfated estrogen conjugate belonging to the sulfated steroid class [1]. It is the sodium salt form of 17β-estradiol 3-sulfate, with molecular formula C₁₈H₂₃NaO₅S and molecular weight 374.43 g/mol, and bears the FDA Unique Ingredient Identifier (UNII) WM8TR56GZ0 [2]. E2S itself is biologically inactive at classical estrogen receptors (ERα/ERβ) but functions as a systemic prodrug reservoir: it is converted to the potent active estrogen 17β-estradiol by the enzyme steroid sulfatase (STS) in peripheral tissues . As the sodium salt, it exhibits substantially enhanced aqueous solubility relative to unconjugated 17β-estradiol, facilitating its use in aqueous experimental systems and its role as a circulating transport form in vivo .

Prodrug activation Converted to active 17β-estradiol by steroid sulfatase (STS) in target tissues
Enhanced solubility Sodium salt form provides markedly higher aqueous solubility than free estradiol
Research tool Endogenous sulfated estrogen conjugate for STS, transporter, and detoxification pathway studies

Why Estrone Sulfate, Estradiol Disulfate, or Free Estradiol Cannot Replace Sodium 17beta-Estradiol Sulfate in Quantitative Research


Although multiple estrogen sulfates share a common prodrug paradigm—enzymatic desulfation to active estrogens—their quantitative biochemical profiles diverge substantially. Steroid sulfatase processes 17β-estradiol-3-sulfate with a Km of 1.2 × 10⁻⁵ M/L versus estrone sulfate at 2 × 10⁻⁵ M/L, a 1.7-fold difference in affinity that alters activation kinetics [1]. The SOAT transporter (SLC10A6) actively transports 17β-estradiol-3-sulfate but completely excludes 17β-estradiol-3,17-disulfate, demonstrating that a single additional sulfate group abolishes carrier-mediated cellular uptake [2]. Furthermore, the endogenous reservoir dynamics differ starkly: circulating estradiol exceeds E2S by only 1.5- to 4-fold, whereas estrone sulfate circulates at 10- to 15-fold excess over estrone, indicating fundamentally different systemic buffering strategies [3]. These quantitative differences mean that substituting estrone sulfate or estradiol disulfate for sodium 17beta-estradiol sulfate in enzyme kinetics, transport, or tissue distribution studies introduces uncontrolled and often large-magnitude experimental bias.

Estrone sulfate

Lower STS substrate affinity may shift prodrug activation kinetics and tissue estrogen regeneration readouts.

Estradiol disulfate

Completely excluded by SOAT transporter; cellular uptake and distribution data will not reflect mono-3-sulfate behavior.

Free 17β-estradiol

Lacks 3-sulfate-dependent GST inhibition and circulating prodrug reservoir profile; does not model conjugated estrogen dynamics.

Quantitative Differentiation Evidence: Sodium 17beta-Estradiol Sulfate Against Its Closest Analogs


Steroid Sulfatase Substrate Affinity: 1.7-Fold Higher Affinity of E2S Over Estrone Sulfate

In a direct head-to-head kinetic study using rat testis steroid sulfatase, 17β-estradiol-3-sulfate (E2S) demonstrated a Michaelis constant (Km) of 1.2 × 10⁻⁵ M/L, compared to estrone sulfate (E1S) with a Km of 2 × 10⁻⁵ M/L [1]. This represents a 1.7-fold higher apparent affinity of the sulfatase enzyme for E2S relative to E1S. The study further ranked substrate cleavage facility as: pregnenolone sulfate (Km = 0.3 × 10⁻⁵ M/L) > 5-androsten-17β-ol-3β-sulfate (Km = 0.5 × 10⁻⁵ M/L) > 17β-estradiol-3-sulfate (Km = 1.2 × 10⁻⁵ M/L) > estrone sulfate (Km = 2 × 10⁻⁵ M/L) > 17β-acetyl-5-androstene-3β-sulfate (Km = 3 × 10⁻⁵ M/L) [1].

STS Km affinity
Head-to-head
E2S Km 1.2×10⁻⁵ M/L vs E1S 2×10⁻⁵ M/L (1.7-fold higher affinity)
Supports enzyme kinetic modeling context and higher-affinity substrate selection
Rat testis sulfatase; competitive cleavage rank-order available
Steroid sulfatase kinetics Prodrug activation Enzyme substrate affinity Estrogen metabolism

SOAT Transporter Substrate Discrimination: Mono-3-Sulfate Transported, 3,17-Disulfate Completely Excluded

Using SOAT-transfected HEK293 cells with LC-MS/MS quantification, Grosser et al. (2018) demonstrated that 17β-estradiol-3-sulfate is a confirmed SOAT substrate and undergoes significant sodium-dependent transport. In contrast, 17β-estradiol-3,17-disulfate exhibited zero SOAT-mediated transport—the addition of a second sulfate group at the 17-position completely abolished substrate recognition and cellular uptake [1]. This binary discrimination (transported vs. not transported) was established within a systematic screen of eight sulfated steroids varying at single structural positions, providing robust internal validation of the structure-transport relationship [1].

SOAT transport
Head-to-head
E2-3-sulfate transported; E2-3,17-disulfate completely excluded (binary discrimination)
Mono-sulfate essential for SOAT-mediated cellular uptake interpretation
SOAT-HEK293 cells; LC-MS/MS quantification
Organic anion transport SLC10A6 SOAT Steroid sulfate cellular uptake Transporter substrate specificity

Glutathione S-Transferase Inhibition: Estradiol-3-Sulfate Among the Most Potent Steroid Sulfate Inhibitors

Ohl and Litwack (1977) screened monosulfate and disulfate derivatives of several steroids at 50 μM concentration against homogeneous glutathione S-transferases (GSTs) A, B, and C using 1-chloro-2,4-dinitrobenzene as substrate. Estradiol-3-sulfate and estradiol-3,17-disulfate were the most inhibitory compounds tested, producing essentially complete inhibition of transferases A and C at this concentration [1]. The rank order of inhibitory potency was: estradiol-3,17-disulfate ≈ estradiol-3-sulfate > pregnenolone sulfate > estradiol-17-sulfate > dehydroisoandrosterone sulfate > cortisol sulfate [1]. Notably, unconjugated 17β-estradiol did not exhibit this inhibitory activity, indicating that the 3-sulfate moiety is essential for GST inhibition [2].

GST inhibition rank
Head-to-head
E2-3-sulfate ≈ E2-3,17-disulfate >> other steroid sulfates; complete inhibition at 50 μM
Supports GST pathway interplay and estrogen signaling potentiation studies
Rat liver GST A,B,C; unconjugated estradiol inactive
Glutathione S-transferase Enzyme inhibition Steroid conjugate Estrogen signaling potentiation Detoxification

Endogenous Circulating Reservoir Asymmetry: E2S vs. E1S Exhibit Fundamentally Different Precursor-to-Active Hormone Ratios

In women, circulating estradiol levels are approximately 1.5- to 4-fold higher than E2S levels, whereas estrone sulfate (E1S) circulates at approximately 10- to 15-fold higher concentrations than its corresponding active form, estrone [1]. This means the E2:E2S ratio (~0.25–0.67) is fundamentally inverted compared to the E1:E1S ratio (~0.07–0.10). In postmenopausal women, the divergence is even more pronounced: E1S plasma levels reach 303 ± 75 pg/mL in healthy controls versus E2 at only 18 ± 7 pg/mL, a roughly 17-fold excess [2]. This asymmetry reflects distinct sulfotransferase/STS equilibrium set-points for the two estrogen axes and has direct implications for which conjugate serves as the dominant circulating reservoir in different physiological states.

Circulating reservoir
Cross-study
E2:E2S ~0.25–0.67 vs E1:E1S ~0.07–0.10; postmenopausal E1S 17-fold excess over E2
Distinct reservoir dynamics require compound-specific modeling, not E1S surrogacy
Multiple clinical studies; menopausal status key variable
Endogenous estrogen reservoir Steroid conjugate physiology Estrone sulfate Circulating hormone pools Prodrug equilibrium

Conjugated Equine Estrogens Composition: E2S Represents Only 0.9–3% of Premarin, Defining Its Role as a Minor Constituent

In the clinically important pharmaceutical preparation Premarin (conjugated equine estrogens, CEEs), sodium 17β-estradiol sulfate constitutes only 0.9% to approximately 3% of the total estrogen content, depending on the specific analytical source [1][2]. By contrast, sodium estrone sulfate is the dominant component at approximately 49–52%, with sodium equilin sulfate contributing 22–30% [2]. The remaining composition includes 17α-dihydroequilin sulfate (~13.5–19.5%), 17α-estradiol sulfate (~2.5–9.5%), and other minor equine estrogen sulfates [3]. This quantitatively minor presence means that when CEEs are used as an estrogen source in research, the contribution of E2S to total estrogenic activity is negligible relative to E1S; procurement of isolated, high-purity sodium 17beta-estradiol sulfate is essential for studies specifically targeting E2S-mediated pathways.

Premarin E2S content
Cross-study
E2S 0.9–3% vs E1S ~49–52% (20–55-fold lower)
Pure E2S required for E2S-specific mechanistic studies; CEE mixture insufficient
Pharmaceutical-grade CEE; USP monograph data
Conjugated equine estrogens Premarin composition Pharmaceutical formulation Estrogen replacement therapy Reference standard

Microbial Steroid Sulfatase Specificity: Estrone-3-Sulfate 100% Desulfated vs. Estradiol-3-Sulfate Only 50% by Human Gut Peptococcus niger

Van Eldere et al. (1987) isolated a strictly anaerobic Peptococcus niger strain from human fecal material and characterized its steroid sulfatase activity toward various estrogen-3-sulfate esters. Under identical assay conditions, the bacterial strain desulfated estrone-3-sulfate with 100% efficiency, whereas 17β-estradiol-3-sulfate was desulfated at only 50% efficiency [1]. Only trace amounts of estriol-3-sulfate desulfation were detectable. This differential desulfation profile reveals that the 17β-hydroxy group (present in E2S but not E1S) significantly hinders bacterial sulfatase access to the 3-sulfate ester bond, establishing a structural basis for differential gut microbial metabolism of these two clinically important estrogen sulfates [1].

Gut microbial desulfation
Head-to-head
E1S 100% vs E2S 50% desulfation by Peptococcus niger
E2S metabolized half as efficiently by representative human gut bacterium
Human fecal isolate; anaerobic conditions
Microbial steroid metabolism Gut microbiome Estrogen deconjugation Peptococcus niger Enterohepatic circulation

High-Value Application Scenarios for Sodium 17beta-Estradiol Sulfate Driven by Quantitative Differentiation Evidence


Steroid Sulfatase Enzyme Kinetics and Prodrug Activation Studies

Sodium 17beta-estradiol sulfate is the preferred substrate for characterizing steroid sulfatase (STS) kinetics when the research question concerns the higher-affinity, estradiol-regenerating arm of the STS pathway. With a Km of 1.2 × 10⁻⁵ M/L—1.7-fold lower than estrone sulfate—E2S provides a more sensitive substrate for detecting subtle changes in STS activity, as may occur with STS inhibitors under development for hormone-dependent breast cancer [1]. Studies employing E2S rather than E1S will detect smaller degrees of enzyme inhibition at identical substrate concentrations, improving assay sensitivity for high-throughput screening campaigns.

SOAT/SLC10A6 Transporter Pharmacology and Cellular Uptake Assays

For transporter biologists studying SOAT-mediated cellular import of sulfated steroids, 17β-estradiol-3-sulfate is an essential tool compound. Its confirmed status as a transported SOAT substrate, contrasted with the complete exclusion of 17β-estradiol-3,17-disulfate, makes it ideal for structure-activity relationship (SAR) studies probing the mono-sulfate requirement at position 3' of the steroid backbone [1]. Researchers can use E2S as a positive-control transported substrate alongside the disulfate as a negative-control inhibitor in competitive uptake experiments using SOAT-transfected HEK293 cell models [1].

Breast Cancer Intracrinology and GST-Mediated Estrogen Potentiation Research

In breast cancer biology, where local estradiol concentrations in tumor tissue can be 50- to 200-fold higher than plasma levels due to STS and aromatase activity, E2S serves a dual investigative role [1][2]. It is both a direct STS substrate for studying intratumoral estradiol regeneration and a potent GST inhibitor that can indirectly amplify estrogen signaling by blocking GST-mediated estradiol inactivation [2]. No other single estrogen conjugate simultaneously interrogates both the STS activation and GST inactivation arms of the estradiol metabolic network, making pure sodium 17beta-estradiol sulfate uniquely valuable for integrated intracrinology studies.

Pharmaceutical Reference Standard for Conjugated Estrogen Impurity Profiling

Given its presence as a minor but consistently quantified component (0.9–3%) of conjugated equine estrogens (Premarin), high-purity sodium 17beta-estradiol sulfate (≥98%) is required as an analytical reference standard for impurity profiling and compositional verification in generic CEE formulations [1]. Regulatory analytical method validation (AMV) and quality control (QC) protocols for ANDA submissions involving estradiol or conjugated estrogens specifically require 17β-estradiol 3-O-sulfate sodium salt as a characterized impurity standard [2].

Application
Selection Property
Validation Focus
Steroid sulfatase enzyme kinetics
Higher STS substrate affinity (E2S)
STS inhibition assay sensitivity; enzyme kinetics modeling
SOAT/SLC10A6 transporter pharmacology
Confirmed mono-3-sulfate SOAT substrate
Cellular uptake SAR; positive-control transport substrate
Breast cancer intracrinology research
Dual STS substrate and GST inhibitor
Intratumoral E2 regeneration and detoxification pathway crosstalk
Conjugated estrogen impurity profiling
Trace-level constituent in CEE formulations
Compositional verification; analytical method validation support

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